molecular formula C11H13FN2O B3199061 4-[(Cyclopropylamino)methyl]-3-fluorobenzamide CAS No. 1016750-17-6

4-[(Cyclopropylamino)methyl]-3-fluorobenzamide

Cat. No.: B3199061
CAS No.: 1016750-17-6
M. Wt: 208.23 g/mol
InChI Key: HCQBIDRFQYKENE-UHFFFAOYSA-N
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Description

4-[(Cyclopropylamino)methyl]-3-fluorobenzamide is a chemical compound with the molecular formula C11H13FN2O and a molecular weight of 208.24 g/mol . This compound is characterized by the presence of a cyclopropylamino group attached to a benzamide structure, with a fluorine atom at the 3-position of the benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[(Cyclopropylamino)methyl]-3-fluorobenzamide typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-[(Cyclopropylamino)methyl]-3-fluorobenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(Cyclopropylamino)methyl]-3-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Cyclopropylamino)methyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The cyclopropylamino group and the fluorine atom play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

4-[(Cyclopropylamino)methyl]-3-fluorobenzamide can be compared with other similar compounds, such as:

    4-[(Cyclopropylamino)methyl]-3-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.

    4-[(Cyclopropylamino)methyl]-3-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.

    4-[(Cyclopropylamino)methyl]-3-iodobenzamide: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs .

Biological Activity

4-[(Cyclopropylamino)methyl]-3-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, target interactions, and relevant case studies.

  • Molecular Formula : C12H14FN3O
  • Molecular Weight : 233.26 g/mol
  • CAS Number : 1016750-17-6

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It is hypothesized to act as an inhibitor for various biological pathways, particularly those involved in cell proliferation and signaling.

Target Receptors

  • Sphingosine 1 Phosphate Receptors (S1P) :
    • The compound may modulate S1P receptor activity, influencing processes such as inflammation and cancer cell proliferation.
  • Dihydrofolate Reductase (DHFR) :
    • Similar compounds have shown inhibition of DHFR, which is crucial for DNA synthesis and repair, suggesting potential anticancer properties for this compound .

Biological Activity and Case Studies

Several studies have investigated the biological activity of related benzamide compounds, providing insights into the potential effects of this compound.

In Vitro Studies

  • Enzyme Inhibition : Research indicates that benzamide derivatives can inhibit key enzymes involved in metabolic pathways. For instance, studies on related compounds showed significant inhibition of DHFR through a reduction in NADP and NADPH levels, leading to destabilization of the enzyme .

In Vivo Studies

  • Antitumor Activity : In animal models, similar benzamide derivatives demonstrated antitumor effects. For example, a cohort study indicated prolonged survival in patients treated with benzamide-positive therapies . This suggests that this compound may also exhibit similar properties.

Data Table: Summary of Biological Activities

Activity TypeRelated FindingsReferences
Enzyme InhibitionInhibition of DHFR leading to reduced cell growth
Antitumor EffectsProlonged survival in cancer patients
Receptor ModulationPotential modulation of S1P receptors

Properties

IUPAC Name

4-[(cyclopropylamino)methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-10-5-7(11(13)15)1-2-8(10)6-14-9-3-4-9/h1-2,5,9,14H,3-4,6H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQBIDRFQYKENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=C(C=C2)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.